molecular formula C15H18ClNO4S B2663409 Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-27-5

Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2663409
CAS No.: 2034407-27-5
M. Wt: 343.82
InChI Key: JZOICJBYNYQZCD-UHFFFAOYSA-N
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Description

“Methyl 2-((1-(2-(4-chlorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • The study of 1‐(p‐Chlorophenyl)‐5α‐methoxycarbonylmethyl‐4β‐(2‐thienyl)pyrrolidin‐2‐one provides insights into the crystal structure and molecular dynamics of compounds with a similar chemical backbone, highlighting the planarity of chlorophenyl and thiophene rings and the conformation of the pyrrolidine ring, which are stabilized by van der Waals forces (Sivakumar et al., 1995).

Cognitive Enhancement Properties

  • ABT-089, a 3-pyridyl ether class nicotinic acetylcholine receptor ligand, demonstrates positive effects in rodent and primate models of cognitive enhancement, suggesting potential applications of related compounds in treating cognitive disorders. This study indicates the significance of the pyrrolidine structure in enhancing cognitive functions (Lin et al., 1997).

Antimicrobial and Antioxidant Activities

  • Novel pyridine and fused pyridine derivatives, starting from compounds with structural similarities to the compound of interest, exhibited moderate to good antimicrobial and antioxidant activities. These findings underscore the potential utility of such compounds in developing new antimicrobial agents (Flefel et al., 2018).

Electrophilic and Nucleophilic Properties

  • Studies on the reactivity of alpha-nitro ketone as both an electrophile and nucleophile in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran highlight the chemical versatility of compounds with similar structures, which could be leveraged in the synthesis of new chemical entities with potential biological activities (Zhang, Tomizawa, & Casida, 2004).

Synthesis and Structural Elucidation

  • The synthesis and characterization of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate reveal detailed structural insights and potential antimicrobial activity, providing a foundation for understanding the structural requirements for biological activity in related compounds (Nural et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrrolidine derivatives are used in medicinal chemistry due to their bioactivity .

Future Directions

The future directions for research on this compound would likely depend on its bioactivity and potential applications. For example, if it shows promise as a medicinal compound, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

Properties

IUPAC Name

methyl 2-[1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c1-20-15(19)10-22-13-6-7-17(8-13)14(18)9-21-12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOICJBYNYQZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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